Ethofumesate-2-hydroxy
Overview
Description
Ethofumesate-2-hydroxy is a significant metabolite of ethofumesate, a chiral herbicide widely used for controlling grasses and broad-leaved weeds. Ethofumesate itself is marketed as a racemate, meaning it contains equal amounts of two enantiomers. The compound is known for its role in enantioselective pharmacokinetic and metabolism studies due to its stereolability .
Mechanism of Action
Target of Action
Ethofumesate-2-hydroxy, also known as (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, is a metabolite of the herbicide ethofumesate As a metabolite of ethofumesate, it may share similar targets, which include various enzymes involved in plant growth and development .
Mode of Action
Ethofumesate, the parent compound, is known to inhibit plant growth by interfering with the plant’s enzymatic systems
Biochemical Pathways
As a metabolite of ethofumesate, it may impact similar pathways, including those involved in plant growth and development
Pharmacokinetics
This compound is one of the main metabolites of ethofumesate, a chiral herbicide . In order to perform enantioselective pharmacokinetic and metabolism studies, the stereolability of susceptible molecules should be evaluated . The thermodynamic results suggest that this compound enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggests that this compound single enantiomers may undergo extensive racemization at ambient temperature .
Result of Action
As a metabolite of ethofumesate, it may share similar effects, which include inhibiting plant growth by interfering with the plant’s enzymatic systems .
Action Environment
Ethofumesate, the parent compound of this compound, is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . These properties may influence the action, efficacy, and stability of this compound in the environment.
Biochemical Analysis
Biochemical Properties
Ethofumesate-2-hydroxy plays a role in biochemical reactions as a metabolite of the herbicide ethofumesate . It is moderately soluble in water and highly soluble in many organic solvents
Cellular Effects
It is known that ethofumesate, from which this compound is derived, is a pre- and post-emergence selective herbicide for grasses and broad-leaved weed control . It is moderately mobile in the environment and may leach to groundwaters
Molecular Mechanism
It is known that the parent compound, ethofumesate, inhibits cell division by reducing photosynthesis and respiration
Temporal Effects in Laboratory Settings
It is known that the parent compound, ethofumesate, is not usually persistent in soil systems
Metabolic Pathways
This compound is involved in the metabolic pathways as a metabolite of the herbicide ethofumesate
Transport and Distribution
It is known that the parent compound, ethofumesate, is moderately mobile in the environment
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethofumesate-2-hydroxy is typically synthesized through the metabolic transformation of ethofumesate. The process involves the hydroxylation of ethofumesate, which can be catalyzed by various enzymes or chemical reagents. The reaction conditions often include the presence of acids or bases to facilitate the hydroxylation process .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale hydroxylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the desired enantiomer .
Chemical Reactions Analysis
Types of Reactions: Ethofumesate-2-hydroxy undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form ethofumesate-2-keto.
Reduction: Reduction reactions can convert this compound back to ethofumesate.
Substitution: Various substitution reactions can occur, particularly involving the hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Conditions typically involve nucleophiles like halides or amines.
Major Products:
Oxidation: Ethofumesate-2-keto.
Reduction: Ethofumesate.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethofumesate-2-hydroxy has a wide range of applications in scientific research:
Chemistry: Used in enantioselective studies to understand the behavior of chiral compounds.
Biology: Investigated for its effects on plant growth and development.
Medicine: Studied for its potential pharmacokinetic properties and interactions with biological systems.
Industry: Utilized in the development of herbicides and other agrochemicals
Comparison with Similar Compounds
Ethofumesate-2-hydroxy can be compared with other similar compounds such as:
Ethofumesate: The parent compound, which is less specific in its action.
Simazine: Another herbicide with a different mode of action.
2-hydroxy-atrazine: A metabolite of atrazine with similar hydroxylation.
Uniqueness: this compound is unique due to its stereolability and specific enantioselective properties, making it a valuable compound for detailed pharmacokinetic and metabolic studies .
Properties
IUPAC Name |
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJTPLSWOEZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028504 | |
Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26322-82-7 | |
Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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